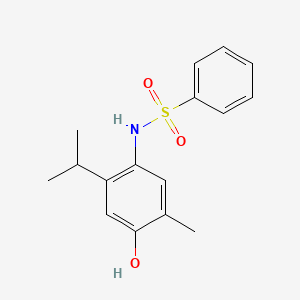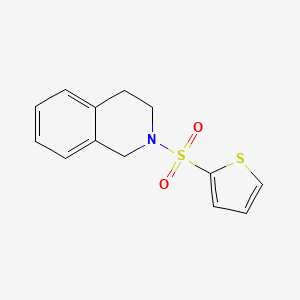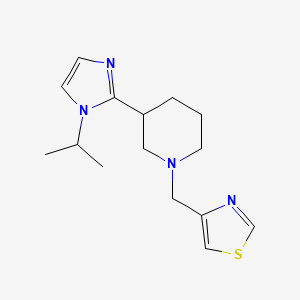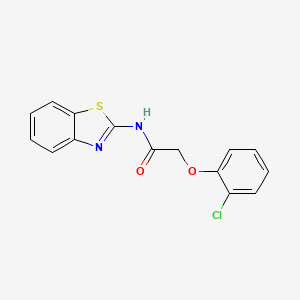
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of monoterpenoids. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a hydroxyl group and a methyl group on the phenyl ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzenesulfonamide typically involves the reaction of 4-hydroxy-5-methyl-2-propan-2-ylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-hydroxy-5-methyl-2-propan-2-ylphenol+benzenesulfonyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide: A closely related compound with similar structural features.
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methoxybenzenesulfonamide: Another related compound with an additional methoxy group.
Uniqueness
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11(2)14-10-16(18)12(3)9-15(14)17-21(19,20)13-7-5-4-6-8-13/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXQSYOXYMQAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[9-(4-cyclopentylpyrimidin-2-yl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5587135.png)
![(4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5587142.png)
![4-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5587143.png)
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B5587144.png)

![5-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B5587159.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5587160.png)
![(3S)-1-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoyl)-N,N-dimethylazepan-3-amine](/img/structure/B5587178.png)
![4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5587190.png)

![4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine](/img/structure/B5587202.png)
![2-{rel-(3R,4S)-3-[(cyclopentylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}-N-methylnicotinamide hydrochloride](/img/structure/B5587205.png)
![ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B5587208.png)

